1-Chloro-5-(propan-2-yloxy)pentane
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Overview
Description
1-Chloro-5-(propan-2-yloxy)pentane is an organic compound with the molecular formula C₈H₁₇ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an isopropoxy group attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(propan-2-yloxy)pentane can be synthesized through the reaction of 1-chloropentane with isopropanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, allowing the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(propan-2-yloxy)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or ketones under strong oxidizing conditions.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thiols.
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alcohols.
Scientific Research Applications
1-Chloro-5-(propan-2-yloxy)pentane is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules or as a probe to investigate biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(propan-2-yloxy)pentane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the ether linkage can participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved .
Comparison with Similar Compounds
1-Chloro-5-(methoxy)pentane: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Chloro-5-(ethoxy)pentane: Contains an ethoxy group instead of an isopropoxy group.
1-Chloro-5-(butoxy)pentane: Features a butoxy group in place of the isopropoxy group.
Uniqueness: 1-Chloro-5-(propan-2-yloxy)pentane is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C8H17ClO |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-5-propan-2-yloxypentane |
InChI |
InChI=1S/C8H17ClO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
NWDFINNWCXIOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCCCCl |
Origin of Product |
United States |
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